3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
Description
Properties
IUPAC Name |
3-[2-(4-methylphenyl)-2-oxoethoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c1-14-6-8-15(9-7-14)20(23)13-25-16-10-11-18-17-4-2-3-5-19(17)22(24)26-21(18)12-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVHEVLHHOJSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylacetic acid with salicylaldehyde under acidic conditions to form an intermediate, which is then cyclized to produce the desired benzo[c]chromen structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could modulate oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Table 1: PDE2 Inhibitory Activity of Selected Derivatives
Key Insights :
- Alkyl vs. Aryl Substituents : Alkyl chains (e.g., butoxy in 1f ) outperform aryl-substituted derivatives in PDE2 inhibition, likely due to enhanced hydrophobic interactions with the enzyme’s catalytic domain . The target compound’s 4-methylphenyl group may reduce potency compared to 1f but could improve selectivity for other targets.
- Chain Length : A five-carbon alkyl chain (e.g., pentyloxy) maximizes PDE2 inhibition, balancing lipophilicity and steric effects .
Cholinesterase Inhibition and Neuroprotective Potential
Derivatives with modified 3-position substituents also exhibit cholinesterase inhibitory activity:
Table 2: Cholinesterase Inhibition of Selected Analogs
| Compound | Substituent | IC50 (AChE/BChE) | Selectivity | References |
|---|---|---|---|---|
| 58 (Gulcan et al.) | Piperazine-linked spacer | 0.89 μM (AChE) | >100-fold vs. BChE | |
| Rivastigmine (Control) | - | 4.2 μM (AChE) | Non-selective |
Key Insights :
- Introduction of a piperazine moiety and a three-carbon spacer significantly enhances acetylcholinesterase (AChE) inhibition .
- The target compound’s rigid aryl-oxoethoxy group may limit cholinesterase activity compared to flexible spacers but could reduce off-target effects.
Estrogen Receptor Beta (ERβ) Selectivity
6H-benzo[c]chromen-6-one derivatives with hydroxyl groups at positions 3 and 8 exhibit ERβ agonism:
Table 3: ERβ Selectivity of Hydroxylated Derivatives
| Compound | Substituents | ERβ IC50 (nM) | ERα Selectivity Ratio | References |
|---|---|---|---|---|
| Bis-hydroxyl (3,8) | 3-OH, 8-OH | <10 | >100-fold | |
| Target Compound | 4-Methylphenyl-oxoethoxy | N/A | Likely inactive | - |
Key Insights :
- Hydroxyl groups are essential for ERβ binding, while bulky aryl substituents (e.g., 4-methylphenyl) may disrupt receptor interactions .
Biological Activity
3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a synthetic compound within the class of benzochromenones, characterized by its unique chemical structure that includes a benzo[c]chromene core and an oxoethoxy substituent. This compound has gained attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 358.39 g/mol. The compound features a complex arrangement that influences its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H20O4 |
| Molecular Weight | 358.39 g/mol |
| Melting Point | 196-197 °C |
| Boiling Point | 576.5 °C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical physiological pathways. The compound may modulate the activity of these targets, leading to therapeutic effects.
- Receptor Interaction : The compound has shown potential in binding to central nervous system (CNS) receptors, which could explain its anxiolytic and sedative properties.
- Enzyme Modulation : It may also act as an inhibitor or activator of specific enzymes, impacting metabolic pathways relevant to drug metabolism and efficacy.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anxiolytic Effects : Preliminary studies suggest that it may possess anxiolytic properties similar to those observed in benzodiazepines, potentially through modulation of GABAergic activity.
- Anticonvulsant Activity : There is evidence indicating its effectiveness in reducing seizure activity in animal models, suggesting a role in epilepsy treatment.
- Anti-inflammatory Properties : Some studies have reported anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- In Vivo Studies : Animal models have demonstrated that this compound can significantly reduce anxiety-like behaviors when administered at specific dosages, indicating its potential as an anxiolytic agent.
- In Vitro Studies : Cell culture experiments have shown that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer activity.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the oxoethoxy group can enhance or diminish biological activity, providing insights for future drug design.
Summary of Findings
The current understanding of the biological activity of this compound highlights its potential therapeutic applications. However, further research is necessary to elucidate its full pharmacological profile and mechanism of action.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and functionalized dienes under acidic or basic conditions. For example, a metal-free protocol involving biaryl-2-carboxylic acids with potassium peroxydisulfate and silver nitrate achieves cyclization at 80°C (yield: 72–85%) . Optimization requires precise control of temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of substituents (e.g., 4-methylphenyl groups).
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and FTIR spectroscopy are critical for confirming substitution patterns (e.g., the 4-methylphenyl-oxoethoxy group). For example, ¹H NMR peaks at δ 2.4 ppm confirm the methyl group, while carbonyl stretches in FTIR (~1700 cm⁻¹) validate the lactone ring. Mass spectrometry (HRMS) further confirms molecular weight (e.g., [M+H]⁺ at m/z 386.1) .
Q. What preliminary biological assays are recommended for screening its bioactivity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antioxidant activity tests (DPPH/ABTS radical scavenging). For example, structurally similar 6H-benzo[c]chromen-6-ones exhibit IC₅₀ values of 5–20 µM in antioxidant assays . Dose-response curves and positive controls (e.g., ascorbic acid) are essential for reliability.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to test variables like catalyst loading (e.g., AgNO₃ at 5–10 mol%), solvent polarity (DMF vs. acetonitrile), and reaction time (6–24 hrs). For example, increasing AgNO₃ from 5% to 10% reduces byproduct formation from 15% to 3% in analogous compounds . High-performance liquid chromatography (HPLC) monitors purity (>95% target compound).
Q. What computational tools predict the compound’s interaction with biological targets (e.g., phosphodiesterase II)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. For instance, 6H-benzo[c]chromen-6-one derivatives show strong interactions with PDE2A’s catalytic domain (binding energy: −9.2 kcal/mol). Substituent modifications (e.g., adding methoxy groups) enhance hydrogen bonding with residues like Tyr-827 .
Q. How do contradictory bioactivity results arise across studies, and how should they be resolved?
- Methodological Answer : Discrepancies often stem from cell line specificity or assay conditions (e.g., serum concentration). For example, a compound may show anti-inflammatory activity in RAW264.7 macrophages (IC₅₀: 10 µM) but not in HEK293 cells due to differential NF-κB pathway activation . Validate findings using orthogonal assays (e.g., ELISA for cytokine levels) and replicate across independent labs.
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Methodological Answer : Prodrug design (e.g., esterification of hydroxyl groups) or nanoparticle encapsulation (PLGA polymers) improve solubility. Pharmacokinetic studies in rodents show that PEGylation increases half-life from 2 hrs to 8 hrs for similar chromenones . Monitor plasma concentration via LC-MS/MS.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
